Cas no 2680714-89-8 (3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid)

3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid structure
2680714-89-8 structure
商品名:3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid
CAS番号:2680714-89-8
MF:C12H11NO3S
メガワット:249.285641908646
CID:5648078
PubChem ID:165937121

3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680714-89-8
    • 3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
    • EN300-28278446
    • 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid
    • インチ: 1S/C12H11NO3S/c1-7(14)13-5-9-6-17-11-3-2-8(12(15)16)4-10(9)11/h2-4,6H,5H2,1H3,(H,13,14)(H,15,16)
    • InChIKey: LMVROJBUIVGZNN-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CNC(C)=O)C2C=C(C(=O)O)C=CC1=2

計算された属性

  • せいみつぶんしりょう: 249.04596439g/mol
  • どういたいしつりょう: 249.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 94.6Ų

3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28278446-5.0g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-28278446-0.1g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-28278446-0.25g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-28278446-1g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8
1g
$1086.0 2023-09-09
Enamine
EN300-28278446-10.0g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-28278446-1.0g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-28278446-2.5g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-28278446-5g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8
5g
$3147.0 2023-09-09
Enamine
EN300-28278446-0.05g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-28278446-0.5g
3-(acetamidomethyl)-1-benzothiophene-5-carboxylic acid
2680714-89-8 95.0%
0.5g
$1043.0 2025-03-19

3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acid 関連文献

3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic acidに関する追加情報

3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid

The compound 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid (CAS No: 2680714-89-8) is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds containing a sulfur atom in the ring structure. The presence of the acetamidomethyl group and the carboxylic acid functional group introduces unique chemical properties, making it a valuable molecule for research and development.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The acetamidomethyl group attached to the benzothiophene ring enhances the molecule's solubility and bioavailability, making it a promising candidate for pharmaceutical applications. Additionally, the carboxylic acid group provides versatility in chemical modifications, enabling researchers to explore its potential in peptide synthesis and other biochemical reactions.

One of the most intriguing aspects of 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid is its ability to act as a scaffold for constructing complex molecular architectures. By modifying the substituents on the benzothiophene ring, scientists can tailor the molecule's properties to suit specific applications. For instance, researchers have recently explored its use as a building block for designing novel antibiotics, leveraging its unique electronic properties and structural flexibility.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis route depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for synthesizing benzothiophene derivatives, further enhancing their appeal for large-scale production.

The pharmacological profile of 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid has been extensively studied in preclinical models. Research indicates that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Furthermore, its anti-cancer properties have been demonstrated in vitro, with studies showing selective cytotoxicity against various cancer cell lines.

Another area where this compound has shown promise is in materials science. The aromaticity and sulfur content of benzothiophenes make them attractive candidates for use in organic electronics and optoelectronic devices. By incorporating 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid into polymer blends or thin films, researchers have achieved enhanced electrical conductivity and light-emitting properties, paving the way for innovative applications in flexible electronics.

Despite its numerous advantages, the practical application of 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid faces certain challenges. One major concern is its stability under physiological conditions, which may limit its bioavailability when used as a drug candidate. Ongoing research is focused on optimizing its chemical structure to improve stability while retaining its desirable pharmacological properties.

In conclusion, 3-(Acetamidomethyl)-1-benzothiophene-5-carboxylic Acid represents a versatile and multifunctional compound with vast potential across diverse scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmaceuticals, materials science, and beyond.

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